![molecular formula C13H10N2O3S3 B2687140 4-nitro-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-15-thione CAS No. 496020-63-4](/img/structure/B2687140.png)
4-nitro-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-15-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-nitro-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-15-thione is a complex organic compound characterized by its unique tetracyclic structure. This compound is notable for its inclusion of multiple heteroatoms, including oxygen, sulfur, and nitrogen, which contribute to its distinctive chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of 4-nitro-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-15-thione typically involves multi-step organic reactions. One common synthetic route includes the reaction of a tricyclic imide substrate with tributylphosphine, carbon disulfide, and dimethyl acetylenedicarboxylate (DMAD). This reaction proceeds through the formation of an equilibrium mixture containing both an ylide form and a zwitterionic phosphonio dithiocarboxylate, which can be trapped by the addition of an aldehyde or a dipolarophile
Analyse Chemischer Reaktionen
4-nitro-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-15-thione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group, significantly altering the compound’s properties.
Substitution: The presence of multiple heteroatoms allows for various substitution reactions, particularly nucleophilic substitutions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols.
Wissenschaftliche Forschungsanwendungen
4-nitro-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-15-thione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Wirkmechanismus
The mechanism of action of 4-nitro-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-15-thione involves its interaction with specific molecular targets. The compound’s multiple heteroatoms allow it to form strong bonds with metal ions, particularly mercury. This interaction is facilitated by the compound’s ability to undergo nucleophilic substitution reactions, where the sulfur atoms play a crucial role in binding to the metal ions .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-nitro-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-15-thione include other tetracyclic compounds with multiple heteroatoms. Examples include:
- 2-{4-nitro-9,15-dioxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-2(7),3,5,13(17)-tetraen-10-yl}acetic acid : Another compound with a similar framework, containing nitro, oxygen, and sulfur atoms .
2,6-exo-8,12-exo-10-Butyl-13-oxa-3,5-dithia-10-azatetracyclo[5.5.1.02,6.08,12]tridecane-9,11-dione: This compound also contains sulfur and oxygen atoms and has a similar tetracyclic structure.
These compounds share structural similarities but differ in their specific functional groups and reactivity, highlighting the unique properties of this compound.
Eigenschaften
IUPAC Name |
4-nitro-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-15-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S3/c16-15(17)7-1-2-9-8(3-7)10-6(4-18-9)5-20-12-11(10)21-13(19)14-12/h1-3,6,10H,4-5H2,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMDGOHCADRSKAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CSC3=C(C2C4=C(O1)C=CC(=C4)[N+](=O)[O-])SC(=S)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
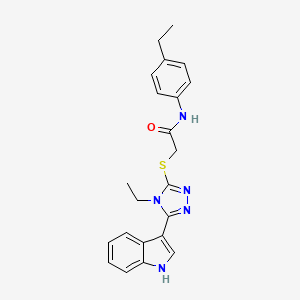
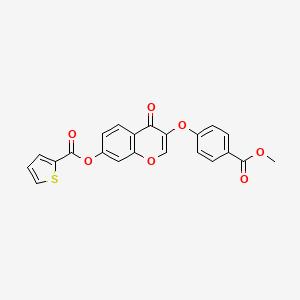
![8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2687061.png)
![N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]propanamide](/img/structure/B2687062.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2687064.png)
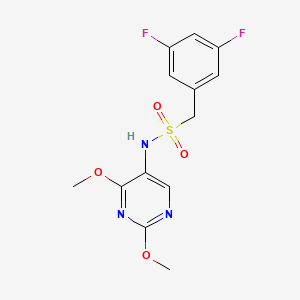
![2-(1,2-dimethyl-1H-indol-3-yl)-N-[3-(4-ethylpiperazin-1-yl)propyl]-2-oxoacetamide](/img/structure/B2687066.png)
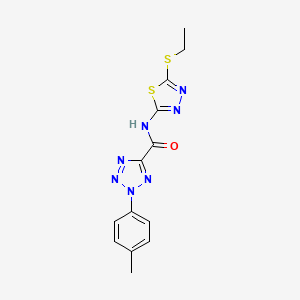
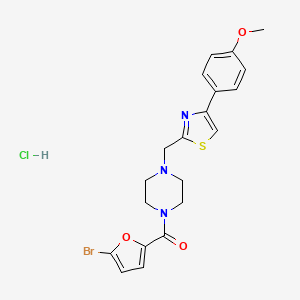
![2-[6-fluoro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2687070.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(2-chlorophenyl)acetamide](/img/structure/B2687071.png)
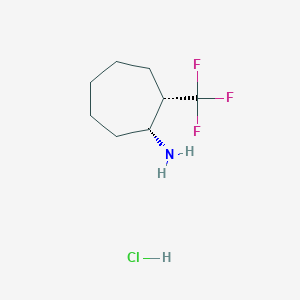
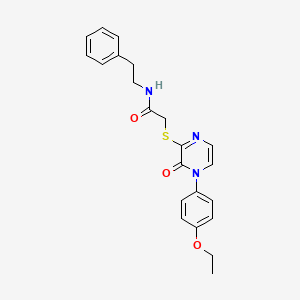
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2687078.png)
